molecular formula C10H8O7S2 B1613601 6-Hydroxynaphthalene-1,3-disulfonic acid CAS No. 575-05-3

6-Hydroxynaphthalene-1,3-disulfonic acid

Cat. No. B1613601
CAS RN: 575-05-3
M. Wt: 304.3 g/mol
InChI Key: FDVUQFBYRBEWHJ-UHFFFAOYSA-N
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Description

6-Hydroxynaphthalene-1,3-disulfonic acid, also known as Armstrong’s acid, is a fluorescent organic compound with the formula C10H6(SO3H)2 . It is one of several isomers of naphthalenedisulfonic acid . It is a colorless solid, typically obtained as the tetrahydrate . Like other sulfonic acids, it is a strong acid .


Synthesis Analysis

Armstrong’s acid is prepared by disulfonation of naphthalene with oleum . The reaction is as follows: C10H8 + 2 SO3 → C10H6(SO3H)2 . Further sulfonation gives the 1,3,5-trisulfonic acid derivative .


Molecular Structure Analysis

The molecular structure of this compound consists of a naphthalene moiety substituted by an amino and sulfonic acid groups . The chemical formula is C10H6(SO3H)2 .


Chemical Reactions Analysis

Fusion of Armstrong’s acid in NaOH gives the disodium salt of 1,5-dihydroxynaphthalene, which can be acidified to give the diol . The intermediate in this hydrolysis, 1-hydroxynaphthalene-5-sulfonic acid, is also useful . Nitration gives nitrodisulfonic acids, which are precursors to amino derivatives .


Physical And Chemical Properties Analysis

This compound is a colorless solid . It is readily soluble in water . The chemical formula is C10H6(SO3H)2 and the molecular weight is 304.3 .

Scientific Research Applications

Autoxidation and Decomposition

  • 6-Hydroxynaphthalene-1,3-disulfonic acid, as a product of azo dye reduction, undergoes autoxidation under aerobic conditions, forming dimers and other oxidation products. This behavior is significant in understanding the environmental impact of dye degradation products (Kudlich, Hetheridge, Knackmuss, & Stolz, 1999).

Chelating Behavior with Metals

  • The compound demonstrates chelating properties, forming complexes with alkaline earth metals, which is crucial in the field of analytical chemistry for metal detection and separation (Kina & Tǒei, 1971).

Synthesis of Ethers and Esters

Application in Spectrophotometry and Electrochemistry

  • The compound is used in spectrophotometric methods for detecting various substances, like thorium in food, demonstrating its importance in analytical applications (Meng, Tian, Liu, Guo, & Fan, 2007). Additionally, it's used in electrochemical sensors for substances like caffeine, highlighting its role in developing sensitive detection methods (Amare & Admassie, 2012).

Photoelectrochemical Treatment

Environmental Applications

  • The compound and its derivatives have been studied for adsorption and degradation properties in environmental applications, such as water treatment using biochar-based nanocomposites (Li, Wang, Zheng, Zheng, & Zhang, 2017).

Mechanism of Action

While the specific mechanism of action for 6-Hydroxynaphthalene-1,3-disulfonic acid is not explicitly stated in the sources, it is noted that Armstrong’s acid selectively stains membranes in the human eye during posterior surgery, such as epiretinal membranes (ERM) and Internal Limiting Membranes (ILM) .

Safety and Hazards

When handling 6-Hydroxynaphthalene-1,3-disulfonic acid, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Personal protective equipment should be used, including chemical impermeable gloves . It is also recommended to ensure adequate ventilation and remove all sources of ignition .

Future Directions

While specific future directions for 6-Hydroxynaphthalene-1,3-disulfonic acid are not mentioned in the sources, it is noted that azo compounds have been prepared by the reaction between benzenediazonium chloride and 4-amino-5-hydroxy-2,7-naphthalenedisulfonic acid monosodium salt under alkaline conditions . This suggests potential future research directions in the synthesis of new compounds.

properties

IUPAC Name

6-hydroxynaphthalene-1,3-disulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O7S2/c11-7-1-2-9-6(3-7)4-8(18(12,13)14)5-10(9)19(15,16)17/h1-5,11H,(H,12,13,14)(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDVUQFBYRBEWHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2C=C1O)S(=O)(=O)O)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80627310
Record name 6-Hydroxynaphthalene-1,3-disulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80627310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

575-05-3
Record name 6-Hydroxy-1,3-naphthalenedisulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=575-05-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Hydroxynaphthalene-1,3-disulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80627310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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